ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate
Overview
Description
Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a terphenyl core with two ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst and a base.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.
Esterification: The final step involves the esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst to form the diethyl ester.
Industrial Production Methods
Industrial production of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate can undergo various chemical reactions, including:
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation)
Major Products
Oxidation: Formation of diketones
Reduction: Formation of primary alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions . These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Diethyl 4,4’‘-dicarboxylate-[1,1’3’,1’'-terphenyl]: Lacks the ethynyl group, which may affect its electronic properties and reactivity.
Diethyl 5’-bromo-[1,1’3’,1’‘-terphenyl]-4,4’'-dicarboxylate:
Uniqueness
Diethyl 5’-ethynyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylate is unique due to the presence of the ethynyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in OLEDs and other electronic materials .
Properties
IUPAC Name |
ethyl 4-[3-(4-ethoxycarbonylphenyl)-5-ethynylphenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-4-18-15-23(19-7-11-21(12-8-19)25(27)29-5-2)17-24(16-18)20-9-13-22(14-10-20)26(28)30-6-3/h1,7-17H,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLKWFSSTKMROR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#C)C3=CC=C(C=C3)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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